6-Hydroxyhexyl acrylate

Description

The exact mass of the compound 6-Hydroxyhexyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Hydroxyhexyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxyhexyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

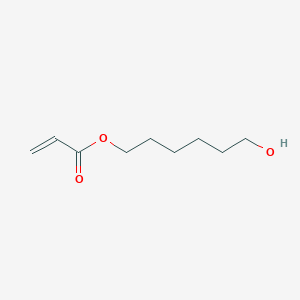

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-9(11)12-8-6-4-3-5-7-10/h2,10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIFJWVZZUDMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143589 | |

| Record name | 6-Hydroxyhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10095-14-4 | |

| Record name | 6-Hydroxyhexyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyhexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 6-Hydroxyhexyl Acrylate in Organic Solvents

Abstract: 6-Hydroxyhexyl acrylate (6-HHA) is a versatile functional monomer critical to the synthesis of advanced polymers for high-performance coatings, adhesives, and biomedical devices.[1][2] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a prerequisite for successful formulation, polymerization, and purification processes. This technical guide provides a comprehensive analysis of the principles governing 6-HHA solubility, presents qualitative and predictive solubility data, and details a robust experimental protocol for its quantitative determination. The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical tools necessary for effective solvent selection and application.

Introduction to 6-Hydroxyhexyl Acrylate (6-HHA)

Chemical Identity and Structure

6-Hydroxyhexyl acrylate (CAS: 10095-14-4) is an ester of acrylic acid and 1,6-hexanediol.[2] Its molecular structure is uniquely bifunctional, featuring a reactive acrylate group at one end of a six-carbon aliphatic chain and a terminal hydroxyl group at the other. This amphiphilic architecture—a combination of a non-polar hydrocarbon backbone with polar functional groups—is the primary determinant of its chemical reactivity and solubility characteristics. The hydroxyl group, in particular, enhances adhesion and provides a site for secondary cross-linking, while the acrylate group enables rapid polymerization.[1][2]

Key Physicochemical Properties

A molecule's physical properties provide the first clues to its solubility behavior. The key properties of 6-HHA are summarized in Table 1. The presence of one hydrogen bond donor and three acceptors, combined with a moderate octanol-water partition coefficient (LogP), suggests a broad range of solubility across various solvent classes.[3]

Table 1: Physicochemical Properties of 6-Hydroxyhexyl Acrylate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [1][2][3] |

| Molecular Weight | 172.22 g/mol | [1][4][5] |

| Appearance | Clear to pale yellow liquid | [1][2] |

| Boiling Point | 255.3 °C (at 760 mmHg) | [1][3] |

| Density | 0.994 g/cm³ | [1][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| XLogP3 | 1.9 | [3][4] |

Industrial and Research Applications

The dual functionality of 6-HHA makes it a valuable monomer in several fields:

-

Polymers and Coatings: It is used to synthesize acrylic resins for coatings, adhesives, and sealants, where the hydroxyl group improves adhesion, flexibility, and cross-linking density.[1]

-

UV-Curable Formulations: The acrylate moiety allows for rapid polymerization upon exposure to UV light, making it a key component in fast-curing inks, varnishes, and dental materials.[1]

-

Biomedical Materials: Its biocompatibility allows for its use in creating hydrogels and other polymeric materials for medical devices, drug delivery systems, and tissue engineering.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the forces holding the respective molecules together.

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is a foundational concept in chemistry that predicts solubility based on polarity.[6][7] It states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[8][9] 6-HHA is an excellent case study for this principle due to its hybrid nature.

Role of Intermolecular Forces: Analyzing the 6-HHA Molecule

The solubility of 6-HHA can be understood by dissecting its structure into three key regions, each contributing differently to its interactions with solvents.

-

Non-Polar Interactions (London Dispersion Forces): The six-carbon hexyl chain is non-polar and lipophilic. This segment interacts favorably with non-polar solvents (e.g., hexane, toluene) through weak van der Waals forces.

-

Polar Interactions (Dipole-Dipole): The acrylate ester group (-O-C=O) possesses a significant dipole moment, allowing for favorable dipole-dipole interactions with other polar molecules. This makes it compatible with polar aprotic solvents like acetone and ethyl acetate.

-

Hydrogen Bonding: The terminal hydroxyl group (-OH) is the most significant feature for solubility in polar protic solvents. It can act as a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom).[10] This strong, specific interaction dramatically enhances solubility in solvents like ethanol, methanol, and water.[11][12]

The interplay between these regions dictates the overall solubility profile, as visualized in the diagram below.

Caption: Favorable interactions between 6-HHA's functional regions and solvent classes.

Qualitative and Quantitative Solubility Data

Table 2: Solubility Profile of 6-Hydroxyhexyl Acrylate in Common Organic Solvents

| Solvent | Solvent Class | Key Interaction | Expected Solubility | Rationale |

| Methanol | Polar Protic | Hydrogen Bonding | High / Miscible | Strong H-bonding with the -OH group. |

| Ethanol | Polar Protic | Hydrogen Bonding | High / Miscible | Confirmed soluble; strong H-bonding.[1] |

| Acetone | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | High / Miscible | Confirmed soluble; strong polar interactions.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | High / Miscible | Similar polarity to acetone; effective H-bond acceptor. |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | High / Miscible | The ester functionality is compatible with the acrylate group. |

| Toluene | Non-Polar (Aromatic) | Dispersion Forces | High / Miscible | Confirmed soluble; hexyl chain and π-stacking.[1] |

| Dichloromethane | Polar Aprotic | Dipole-Dipole | High / Miscible | Effective solvent for many acrylates.[13] |

| Hexane | Non-Polar (Aliphatic) | Dispersion Forces | Moderate / Soluble | Favorable interactions with the hexyl chain, but polar groups may limit miscibility. |

| Water | Polar Protic | Hydrogen Bonding | Moderate | The -OH group promotes solubility, but the long C6 chain limits it.[2] |

Note: "Miscible" implies solubility in all proportions. These predictions should be empirically verified for critical applications using the protocol outlined in the next section.

Experimental Determination of Solubility

To obtain definitive, quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC), is a robust and highly accurate approach.

Rationale for a Standardized Protocol

This method is considered a gold standard because it ensures the solution has reached its maximum saturation point at a given temperature (thermodynamic equilibrium) and employs a highly sensitive and specific analytical technique for quantification, minimizing interference from impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for the isothermal equilibrium method of solubility determination.

Detailed Step-by-Step Protocol: Isothermal Equilibrium Method

-

Preparation: Place a magnetic stir bar into several 20 mL glass vials. Add exactly 10.0 mL of the chosen organic solvent to each vial.

-

Addition of Solute: Add 6-HHA to the first vial dropwise until a slight, persistent cloudiness appears. Then, add approximately 2-3 g of additional 6-HHA to ensure an excess of the solute is present.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a multi-position stir plate set to the desired temperature (e.g., 25.0 °C). Agitate the mixtures at a constant, moderate speed for 24 hours to ensure equilibrium is reached.

-

Causality Check: 24 hours is typically sufficient for most low-viscosity systems to reach equilibrium. For highly viscous solutions, 48-72 hours may be necessary.

-

-

Phase Separation: After the equilibration period, turn off the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours. This allows the excess, undissolved 6-HHA to settle, forming a distinct second phase.

-

Sample Extraction: Carefully draw 1.0 mL of the clear, saturated supernatant from the top layer of a vial using a syringe fitted with a 0.45 µm PTFE filter. This prevents any undissolved micro-droplets from being collected.

-

Dilution and Analysis: Accurately dilute the extracted sample with the mobile phase to a concentration that falls within the calibrated range of the HPLC method.

Analytical Quantification by HPLC-UV

High-performance liquid chromatography is the preferred method for accurately quantifying acrylate monomers.[14][15]

-

Instrumentation:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (for the acrylate C=C bond).[14]

-

Column Temperature: 40 °C.

-

Injection Volume: 20 µL.

-

-

Protocol:

-

Calibration Curve: Prepare a series of 6-HHA standards of known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in the mobile phase. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration and determine the linear regression equation. The correlation coefficient (R²) should be >0.999 for a valid calibration.[14]

-

Sample Analysis: Inject the diluted sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of 6-HHA in the diluted sample.

-

Final Solubility: Account for the dilution factor to determine the final concentration in the saturated solution. Report the result in standard units (e.g., g/100 mL).

-

Practical Implications and Solvent Selection

Selecting Solvents for Polymerization Reactions

The choice of solvent is critical for controlling polymerization kinetics, polymer molecular weight, and polydispersity. For solution polymerization of 6-HHA, a solvent that fully dissolves the monomer, the resulting polymer, and the initiator is required. Toluene and ethyl acetate are excellent candidates for free-radical polymerization. The solubility of the corresponding poly(6-hydroxyhexyl acrylate) must also be considered.[16]

Formulating Coatings and Adhesives

In coatings and adhesives, the solvent system must dissolve all formulation components and control the viscosity and drying time.[17] The moderate volatility and excellent solvency of ketones (acetone, MEK) and esters (ethyl acetate) make them suitable for these applications. The hydroxyl group's availability for hydrogen bonding can also be influenced by the choice of solvent, affecting inter-chain interactions in the final polymer film.[12][18]

Safety and Handling

When working with 6-HHA and organic solvents, strict safety protocols must be followed. 6-HHA is known to be a skin and eye irritant.[19] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[19][20] Consult the Safety Data Sheet (SDS) for 6-HHA and any solvent used before beginning work.

Conclusion

The solubility of 6-Hydroxyhexyl acrylate is a complex function of its unique amphiphilic structure. Its non-polar hexyl chain, polar acrylate group, and hydrogen-bonding hydroxyl group endow it with a broad solubility range across non-polar, polar aprotic, and polar protic organic solvents. While theoretical principles provide a strong predictive framework for solvent selection, for applications requiring precise control over concentration, such as kinetic studies or pharmaceutical formulations, empirical determination via the standardized protocol detailed herein is strongly recommended. A comprehensive understanding of these solubility characteristics is paramount for leveraging the full potential of this versatile monomer in scientific research and industrial innovation.

References

-

LookChem. 6-Hydroxyhexyl acrylate. [Link]

-

PubChem. 6-Hydroxyhexyl acrylate | C9H16O3 | CID 82347. [Link]

-

ACS Omega. Synthesis of Novel (Meth)acrylates with Variable Hydrogen Bond Interaction and Their Application in a Clear Viscoelastic Film. [Link]

-

ACS ES&T Water. Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. [Link]

-

IOP Conference Series: Earth and Environmental Science. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

-

Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

-

YouTube. What Is The 'Like Dissolves Like' Principle?. [Link]

-

YouTube. What Does "Like Dissolves Like" Mean?. [Link]

- Google Patents.

-

MDPI. Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. [Link]

-

Blog. What is the solubility of Acrylic UV Monomer in different solvents?. [Link]

-

PMC. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. [Link]

-

Carnegie Mellon University. Acrylates - Matyjaszewski Polymer Group. [Link]

-

MDPI. The Effect of Hydrogen Bonding on Radical Semi-Batch Copolymerization of Butyl Acrylate and 2-Hydroxyethyl Acrylate. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. CAS 10095-14-4: 6-Hydroxyhexyl acrylate | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 6-Hydroxyhexyl acrylate | C9H16O3 | CID 82347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. waters.com [waters.com]

- 16. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 17. uychem.com [uychem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. chemicalbook.com [chemicalbook.com]

Synthesis and purification methods for 6-Hydroxyhexyl acrylate

An In-Depth Technical Guide to the Synthesis and Purification of 6-Hydroxyhexyl Acrylate

Introduction

6-Hydroxyhexyl Acrylate (HHA) is a bifunctional monomer of significant interest in the fields of polymer science, materials engineering, and advanced drug delivery. Its molecular architecture, featuring a reactive acrylate group at one end of a C6 alkyl chain and a nucleophilic hydroxyl group at the other, provides a versatile platform for creating sophisticated polymers with tailored properties.[1] The acrylate moiety allows for polymerization, typically via free-radical mechanisms, while the terminal hydroxyl group offers a site for subsequent chemical modification, cross-linking, or surface anchoring.[1]

This unique combination makes HHA an invaluable component in the formulation of high-performance coatings, adhesives, and sealants where the hydroxyl group enhances adhesion and flexibility.[1] In the biomedical sphere, its biocompatibility is leveraged in the synthesis of hydrogels for drug delivery systems, particularly for treating skin conditions, and in polymers for targeted cancer therapy.[1][] Furthermore, its role as a key component in UV-curable formulations is critical for applications requiring rapid curing, such as in specialized inks and dental materials.[1]

The primary challenge in the production of HHA lies in achieving high purity. The synthesis must be carefully controlled to favor the monofunctionalization of the symmetric 1,6-hexanediol precursor, minimizing the formation of the 1,6-hexanediol diacrylate byproduct.[3] Moreover, the inherent reactivity of the acrylate group necessitates stringent control over reaction and purification conditions to prevent premature and uncontrolled polymerization.[4][5]

This guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for 6-Hydroxyhexyl Acrylate, grounded in established chemical principles and field-proven techniques. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to produce this monomer with the high degree of purity essential for demanding applications.

Chapter 1: Strategic Synthesis Methodologies

The synthesis of 6-Hydroxyhexyl Acrylate (HHA) primarily revolves around the esterification of 1,6-hexanediol. The core challenge is achieving selective mono-acylation of this symmetrical diol. Two principal strategies dominate this field: direct esterification with acrylic acid and transesterification with a lower alkyl acrylate.

Method A: Direct Esterification of Acrylic Acid

This classical approach is a direct application of Fischer-Speier esterification, where an alcohol (1,6-hexanediol) and a carboxylic acid (acrylic acid) react in the presence of an acid catalyst to form an ester and water.[6]

Mechanism and Rationale: The reaction is an equilibrium process. To drive the synthesis towards the product side, the water byproduct must be continuously removed from the reaction medium. Critically, to favor the formation of the desired mono-ester (HHA) over the di-ester (1,6-hexanediol diacrylate), a molar excess of 1,6-hexanediol is typically employed. This statistical control ensures that an acrylic acid molecule is more likely to encounter an unreacted diol molecule than a mono-ester molecule.

Catalyst Selection: Strong acid catalysts are required to protonate the carbonyl oxygen of acrylic acid, rendering it more electrophilic. Common choices include:

The choice of catalyst can influence reaction kinetics and the side-product profile.

Experimental Protocol: Direct Esterification of 1,6-Hexanediol

This protocol is adapted from the methodology described in patent CN111303649A.[3]

-

Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus (or equivalent for water removal) with 1,6-hexanediol (e.g., ~3 molar equivalents), acrylic acid (1 molar equivalent), an acid catalyst (e.g., p-toluenesulfonic acid, ~0.02 eq.), and a polymerization inhibitor (e.g., copper N,N-dibutyldithiocarbamate, ~0.01 eq.).[3]

-

Reaction Execution: Heat the stirred mixture to a temperature of 105-110°C.[3] If an azeotroping solvent like toluene or cyclohexane is used, it will co-distill with water, which is then collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by quantifying the amount of water collected. The reaction is typically complete within 1-2 hours.[3]

-

Work-up: Upon completion, cool the reaction mixture. The crude product will contain HHA, unreacted 1,6-hexanediol, the diacrylate byproduct, and the catalyst.

Process Flow: Direct Esterification

Caption: Workflow for direct esterification of 1,6-hexanediol.

Method B: Transesterification of Alkyl Acrylates

Transesterification is an alternative route where an ester (e.g., methyl acrylate or ethyl acrylate) reacts with an alcohol (1,6-hexanediol) in the presence of a catalyst to exchange the alcohol groups.[7][8]

Mechanism and Rationale: This is also an equilibrium-driven process. To shift the equilibrium toward the formation of HHA, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is continuously removed by distillation, often as an azeotrope with the starting acrylate ester.[8][9] This method can sometimes be performed under milder conditions than direct esterification.

Catalyst Systems: A variety of catalysts are effective for transesterification, including:

-

Titanium Alkoxides: n-Butyl titanate or isopropyl titanate are commonly used.[7]

-

Alkali Metal Compounds: Lithium salts, such as lithium hydroxide or lithium chloride in combination with calcium oxide, have proven effective.[9][10]

-

Organotin Compounds: While effective, their use is often limited due to toxicity concerns.

Experimental Protocol: Transesterification for HHA Synthesis

This protocol is a conceptual adaptation of general procedures for acrylate transesterification.[8][10]

-

Reactor Setup: Charge a reactor equipped with a distillation column, stirrer, and thermometer with 1,6-hexanediol (~3 eq.), a lower alkyl acrylate (e.g., methyl acrylate, 1 eq.), a transesterification catalyst (e.g., n-butyl titanate, 0.1-1 wt%), and a polymerization inhibitor (e.g., MEHQ, 200-500 ppm).[7][8]

-

Reaction Execution: Heat the mixture to reflux. The low-boiling azeotrope of the starting acrylate and the alcohol byproduct (e.g., methanol-methyl acrylate azeotrope, b.p. ~63°C) is distilled off.[8]

-

Monitoring and Completion: The reaction proceeds as the low-boiling alcohol is removed. When the production of the alcohol byproduct ceases, the excess starting acrylate can be distilled off. The reaction typically takes 6-10 hours.[8]

-

Work-up: Cool the remaining mixture, which contains the crude HHA product, unreacted diol, diacrylate, and the catalyst.

Comparative Summary of Synthesis Methods

| Feature | Direct Esterification | Transesterification |

| Reactants | 1,6-Hexanediol, Acrylic Acid | 1,6-Hexanediol, Methyl/Ethyl Acrylate |

| Byproduct | Water | Methanol / Ethanol |

| Catalysts | Strong acids (p-TSA, H₂SO₄)[3] | Titanium alkoxides, Lithium salts[7][10] |

| Typical Temp. | 105-110°C[3] | 80-120°C[9] |

| Advantages | Direct route, simpler reactants | Can be milder, avoids handling corrosive acrylic acid directly |

| Disadvantages | Requires strong acid, potential for side reactions like Michael addition | Can be slower, requires efficient fractional distillation |

Chapter 2: The Critical Role of Polymerization Inhibition

Acrylate monomers are notoriously susceptible to spontaneous, and often exothermic, free-radical polymerization.[11] This can be initiated by heat, light, or impurities. Effective inhibition is therefore not an optional additive but a mandatory safety and process control measure during both synthesis and purification.

Mechanism of Inhibition: Inhibitors function by scavenging the initial free radicals that would otherwise start a polymerization chain reaction.[5] They act as "radical traps," converting the highly reactive propagating radicals into stable, non-reactive species.

Classification and Selection of Inhibitors:

| Inhibitor Class | Examples | Mechanism & Use Case |

| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | Highly effective radical scavengers, but require the presence of dissolved oxygen to function.[4][11] Ideal for storage and transport. |

| Aminic / Other | Phenothiazine (PTZ) | Functions at higher temperatures and does not require oxygen.[11] The inhibitor of choice for high-temperature distillation processes. |

| Stable Radicals | TEMPO and its derivatives | Act as highly efficient radical scavengers under a broad range of conditions.[4][5] |

| Inorganic Salts | Copper (II) salts | Used as inhibitors during synthesis, particularly in direct esterification.[3] |

Practical Implementation: A low concentration of an inhibitor (e.g., MEHQ, 200-600 ppm) should be present in the acrylate monomer at all times post-synthesis. For purification steps involving heat, such as distillation, it is crucial to add a high-temperature inhibitor like Phenothiazine directly to the distillation flask.

Chapter 3: Multi-Step Purification Strategies

The primary goal of purification is to isolate HHA from unreacted 1,6-hexanediol, the 1,6-hexanediol diacrylate byproduct, the catalyst, and any degradation products. A multi-step approach is essential for achieving the high purity (>99%) required for most applications.[3]

Purification Workflow Diagram

Caption: A typical multi-step purification workflow for HHA.

Step 1: Catalyst Neutralization If an acid catalyst was used for synthesis, the first step is to neutralize it. This is typically done by washing the crude product with a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, followed by a water wash to remove the resulting salts.

Step 2: Liquid-Liquid Extraction for Diol Removal 1,6-hexanediol exhibits significant water solubility, whereas HHA and the diacrylate byproduct are primarily organic-soluble. This difference is exploited to remove the bulk of the unreacted diol.

Protocol: Extractive Work-up

-

Transfer the neutralized crude product to a separatory funnel.

-

Add an equal volume of deionized water and an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

-

Shake the funnel vigorously and allow the layers to separate.

-

Drain the lower aqueous layer, which contains the majority of the 1,6-hexanediol.[3]

-

Repeat the water wash 2-3 times to maximize diol removal.

-

Wash the resulting organic layer with brine to remove residual water.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure (roto-evaporation).

Step 3: High-Vacuum Distillation The final purification step to separate HHA from the higher-boiling diacrylate byproduct is distillation. Due to the thermal sensitivity of acrylates, this must be performed under high vacuum to lower the boiling point and minimize residence time at high temperatures.

Recommended Technique: Short-Path Distillation Conventional distillation with a long packed column is discouraged as it increases the risk of polymerization.[3] Short-path distillation is the preferred method. In this apparatus, the condenser is located very close to the evaporator, minimizing the distance the vapor travels and reducing the time the compound spends at elevated temperatures.

Operational Parameters:

-

Inhibitor: Add a high-temperature inhibitor like Phenothiazine (PTZ) to the distillation flask before heating.

-

Vacuum: A high vacuum (<1 mmHg) is essential.

-

Temperature: The distillation temperature will depend on the vacuum level but should be kept as low as possible. The boiling point of HHA is reported as 255.3°C at atmospheric pressure, which will be significantly lower under high vacuum.[1]

Chapter 4: Quality Control and Analytical Validation

Rigorous analytical testing is required to confirm the purity and identity of the final 6-Hydroxyhexyl Acrylate product.

4.1 Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity analysis as it avoids the high temperatures of gas chromatography that can cause on-column polymerization.[12] A typical method would involve a reverse-phase C18 column with a gradient elution using water and acetonitrile as the mobile phase, and detection via a UV or diode-array detector (DAD).[12] This can effectively separate HHA from both the more polar 1,6-hexanediol and the less polar diacrylate.

-

Gas Chromatography (GC): While GC can be used, care must be taken. It is best performed with a cool on-column inlet and a fast temperature ramp to minimize thermal stress on the analyte. It is useful for detecting volatile impurities.

4.2 Structural Confirmation

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the definitive tool for structural confirmation. Key signals for HHA would include the characteristic vinyl protons of the acrylate group (~5.8-6.4 ppm), the triplet for the methylene group adjacent to the ester oxygen (~4.1 ppm), and the triplet for the methylene group adjacent to the hydroxyl group (~3.6 ppm). The integration of these signals can confirm the mono-substitution pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can quickly confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), a sharp C=O ester stretch (~1720 cm⁻¹), and C=C acrylate stretches (~1635 cm⁻¹).

Summary of Analytical Characterization Data

| Technique | Purpose | Expected Result for High-Purity HHA |

| HPLC | Purity Assay | Single major peak >99% area |

| ¹H NMR | Structural Identity | Correct chemical shifts and integration ratios for all protons |

| FTIR | Functional Group ID | Presence of O-H, C=O (ester), and C=C (alkene) stretches |

| GC-MS | Impurity Profile | Absence of residual solvents and starting materials |

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the quality of HHA and ensuring laboratory safety.

-

Material Safety: 6-Hydroxyhexyl Acrylate is classified as a combustible liquid and a potential skin sensitizer.[13] All handling should be performed in accordance with the Safety Data Sheet (SDS).

-

Handling Procedures: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage Conditions: HHA should be stored in a tightly sealed container in a cool, dry, and dark location, away from heat and sources of ignition. Crucially, it should not be stored under an inert atmosphere (e.g., nitrogen or argon). The presence of dissolved oxygen is necessary for common phenolic inhibitors like MEHQ to function effectively and prevent polymerization during storage.

Conclusion

The synthesis and purification of 6-Hydroxyhexyl Acrylate is a multi-faceted process that demands careful control over reaction stoichiometry, diligent prevention of premature polymerization, and a systematic multi-step purification strategy. By selecting the appropriate synthesis route—either direct esterification or transesterification—and employing a robust purification train involving extraction and high-vacuum short-path distillation, it is possible to produce this versatile monomer with the high purity required for advanced applications in medicine and material science. The judicious use of polymerization inhibitors at every stage is not merely a suggestion but a critical requirement for a successful and safe outcome.

References

-

PrepChem. (n.d.). Preparation of 6-Hydroxyhexyl Methacrylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyhexyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

-

Nayal, O. S., Grossmann, O., & Pratt, D. A. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 13(20), 5733–5740. Retrieved from [Link]

- Wanhua Chemical Group Co., Ltd. (2020). Preparation and separation method of acrylic acid-6-hydroxyhexyl ester. (Patent No. CN111303649A).

-

Royal Society of Chemistry. (2015). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. Retrieved from [Link]

- Rohm and Haas Company. (1975). Process for the production of higher alkylacrylates and methacrylates. (Patent No. US3887609A).

- Arkema Inc. (2007). Transesterification process for production of (meth)acrylate ester monomers. (Patent No. US20070287841A1).

- Elf Atochem S.A. (1994). Process for the preparation of alkyl (meth) acrylates by direct esterification. (Patent No. DE69401218D1).

-

C. S. Marvel et al. (1943). Acrylic acid, n-butyl ester. Organic Syntheses, Coll. Vol. 3, p.145; Vol. 23, p.15. Retrieved from [Link]

-

D'Anna, F., et al. (2018). Solvent-free direct esterification of acrylic acid with 2-ethylhexyl alcohol using simple Zn(II) catalysts. ResearchGate. Retrieved from [Link]

-

Zhang, L., et al. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 546, 042055. Retrieved from [Link]

- Beijing Oriental Petrochemical Co., Ltd. (2005). A kind of synthetic method of (meth) cyclohexyl acrylate. (Patent No. CN1706801A).

- Roehm GmbH. (1987). Method for preparing esters of acrylic acid and methacrylic acid by transesterification. (Patent No. US4672105A).

- Nippon Shokubai Kagaku Kogyo Co., Ltd. (1991). Process for producing methacrylic acid esters. (Patent No. US5072027A).

-

ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. Retrieved from [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 3. Preparation and separation method of acrylic acid-6-hydroxyhexyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]

- 10. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification - Google Patents [patents.google.com]

- 11. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. 6-Hydroxyhexyl acrylate | C9H16O3 | CID 82347 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Health and Safety of 6-Hydroxyhexyl Acrylate in the Laboratory

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 6-Hydroxyhexyl acrylate (6-HHA) in a laboratory environment. The protocols and insights herein are synthesized from established safety data and field-proven practices to ensure a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

6-Hydroxyhexyl acrylate (CAS No: 10095-14-4) is a bifunctional monomer containing both a hydroxyl and an acrylate group.[1] These functional groups make it a valuable building block in polymer synthesis for coatings, adhesives, and biomedical materials; however, they also dictate its specific hazard profile.[1] Understanding its physical properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of 6-Hydroxyhexyl Acrylate

| Property | Value | Source |

| CAS Number | 10095-14-4 | [2][3] |

| Molecular Formula | C₉H₁₆O₃ | [2][4] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| Appearance | Colorless Liquid | |

| Boiling Point | 255.3 °C at 760 mmHg | [4] |

| Flash Point | 100.6 °C | [4] |

| Density | 0.994 g/cm³ | [4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 6-Hydroxyhexyl acrylate is classified based on its potential health and physical hazards. This classification forms the basis of all handling protocols.

Table 2: GHS Classification for 6-Hydroxyhexyl Acrylate

| Classification | Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Physical Hazard | Flammable liquids (Category 4) | H227: Combustible liquid | None Required | Warning |

| Health Hazard | Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |

Source: European Chemicals Agency (ECHA) C&L Inventory[2][3]

Expert Interpretation:

-

Combustible Liquid (H227): While not highly flammable, 6-HHA can ignite if heated to its flash point.[2][4] This necessitates avoiding heat, sparks, and open flames during storage and handling.

-

Skin Sensitization (Category 1) (H317): This is the most significant health hazard for laboratory personnel.[2] Initial contact may not cause a reaction, but repeated or prolonged exposure can lead to the development of allergic contact dermatitis. Once an individual is sensitized, any future exposure, even to minute quantities, can trigger a severe skin reaction. This causality is why stringent dermal protection is non-negotiable.

Toxicological Profile and Primary Routes of Exposure

The primary routes of occupational exposure to 6-HHA are dermal contact and, to a lesser extent, inhalation of aerosols or vapors.[5]

-

Dermal Exposure: The acrylate moiety is a well-known potential skin sensitizer. Direct contact with the liquid can lead to sensitization.[2] Therefore, preventing skin exposure is the most critical aspect of safe handling.

-

Inhalation Exposure: While the vapor pressure of 6-HHA is low, aerosols can be generated during vigorous mixing, pouring, or heating.[4][5] Inhalation of related acrylates can cause respiratory irritation.[6][7]

-

Eye Exposure: Direct contact can cause irritation. For related methacrylates, serious eye irritation is a documented hazard.[8]

-

Ingestion: Ingestion is not a common route of exposure in a properly managed laboratory setting but can cause gastric irritation.[6][9]

The Hierarchy of Controls: A Systematic Approach to Safety

A proactive safety culture relies on the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This system is inherently self-validating, as it builds in safety at multiple levels rather than relying solely on personal protective equipment.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These controls isolate personnel from the hazard.

-

Chemical Fume Hood: All work with 6-HHA, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood. This is crucial to minimize inhalation exposure to any vapors or aerosols.[7]

-

Local Exhaust Ventilation: For procedures where a full fume hood is not feasible, local exhaust ventilation (e.g., a snorkel hood) should be positioned at the point of release.

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[10]

Administrative Controls

These are the work practices and procedures that reduce the likelihood of exposure.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for working with 6-HHA must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Access Control: Designate specific areas within the lab for working with and storing 6-HHA.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][9] Contaminated work clothing must not be allowed out of the workplace.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls above.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a suitable choice for incidental contact.[11] Avoid natural rubber or PVC gloves, as some acrylates can be absorbed by these materials.[11]

-

Self-Validating Check: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and wash hands thoroughly after removal.[9]

-

-

Eye and Face Protection: Chemical splash goggles are mandatory.[12] If there is a significant splash risk, a face shield should be worn in addition to goggles.

-

Protective Clothing: A long-sleeved laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[13][14]

-

Footwear: Closed-toe shoes made of a non-porous material are required in all laboratory areas.[10]

Detailed Laboratory Protocols

Protocol for General Handling and Use

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Confirm the location of the nearest eyewash station and safety shower.

-

Don PPE: Put on a lab coat, chemical splash goggles, and the appropriate chemical-resistant gloves.

-

Transfer: Conduct all transfers of 6-HHA within the fume hood. Use a pipette or a funnel for liquid transfers to minimize splashing.

-

Weighing: If weighing the liquid, do so in a tared, sealed container within the fume hood or a ventilated balance enclosure.

-

Post-Handling: After use, ensure the primary container is tightly sealed. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doff PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and goggles. Wash hands thoroughly.

Storage Protocol

-

Container: Store 6-HHA in its original, tightly sealed container.[9]

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[15]

-

Compatibility: Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

-

Environmental Conditions: Protect from heat, direct sunlight, and sources of ignition.[11] Exposure to light and heat can cause uncontrolled polymerization.[11]

-

Inhibitor Requirement: Commercial acrylates are stabilized with an inhibitor that requires the presence of dissolved oxygen to be effective. Therefore, do not store under an inert atmosphere (e.g., nitrogen).[11]

Emergency Procedures

Rapid and correct response is critical in any chemical emergency.

Caption: A logical workflow for responding to a 6-HHA spill.

Spill Response

-

Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab and contact emergency services.

-

Control: For small spills inside a fume hood, use an absorbent material (e.g., vermiculite or chemical absorbent pads) to contain the liquid.[9]

-

Cleanup: Wearing appropriate PPE, collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area with soap and water.

-

Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8]

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Waste Disposal

All waste containing 6-Hydroxyhexyl acrylate, including empty containers and contaminated cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.[8] Containers should be sealed, clearly labeled, and stored in a designated satellite accumulation area until collected by environmental health and safety personnel.

References

-

PubChem. (n.d.). 6-Hydroxyhexyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

AgiSyn. (n.d.). Safety Data Sheet: AgiSyn 2852. Retrieved from [Link]

-

LookChem. (n.d.). 6-Hydroxyhexyl acrylate. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

-

Indiana Department of Environmental Management. (2022). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Methyl Acrylate. U.S. Department of Labor. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report: Hydroxypropyl Acrylate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Acrylate. Retrieved from [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. 6-Hydroxyhexyl acrylate | C9H16O3 | CID 82347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. petrochemistry.eu [petrochemistry.eu]

- 7. nj.gov [nj.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. solutions.covestro.com [solutions.covestro.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]

- 14. dupontdenemours.fr [dupontdenemours.fr]

- 15. in.gov [in.gov]

The Dual Nature of Reactivity: An In-depth Technical Guide to the Hydroxyl and Acrylate Groups in Drug Development

In the landscape of modern drug discovery and development, a profound understanding of functional group reactivity is paramount. Among the vast array of chemical moieties, the hydroxyl (-OH) and acrylate groups stand out for their versatile and often contrasting chemical behaviors. The hydroxyl group, a cornerstone of biological interactions and molecular recognition, frequently acts as a key hydrogen bond donor and acceptor. In contrast, the acrylate group, a conjugated system, serves as a potent electrophile, readily undergoing addition reactions. Their judicious application and manipulation are central to the design of novel therapeutics, from small molecule inhibitors to complex bioconjugates.

This technical guide provides an in-depth exploration of the core reactivity principles of hydroxyl and acrylate groups. It is designed for researchers, scientists, and drug development professionals, offering not only a review of fundamental chemical concepts but also field-proven insights into their practical application. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Hydroxyl Group: A Chameleon in Molecular Design

The hydroxyl group's prevalence in pharmaceuticals is a testament to its multifaceted nature. Its ability to engage in hydrogen bonding profoundly influences a drug's solubility, metabolic stability, and target engagement.[1] However, its reactivity extends far beyond these crucial intermolecular interactions.

Acid-Base Properties and Nucleophilicity

The hydroxyl group is amphoteric, capable of acting as both a weak acid and a weak base.[2][3] The acidity of an aliphatic alcohol is generally low (pKa ≈ 16-18), rendering it largely neutral at physiological pH.[4] In contrast, the hydroxyl group of a phenol is significantly more acidic (pKa ≈ 10) due to the resonance stabilization of the corresponding phenoxide ion.[4] This difference in acidity is a critical consideration in drug design, influencing a molecule's charge state, membrane permeability, and interaction with biological targets.

The lone pairs of electrons on the oxygen atom also make the hydroxyl group a potent nucleophile. This nucleophilicity is central to many biological processes and synthetic transformations. However, the hydroxyl group is often a poor leaving group. To facilitate nucleophilic substitution reactions at the carbon atom bearing the hydroxyl group, it must first be "activated" by converting it into a better leaving group, for instance, through protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate).[3]

The Challenge of Chemoselectivity and the Art of Protection

In the synthesis of complex drug molecules, the high reactivity of the hydroxyl group can be a double-edged sword. To prevent unwanted side reactions, it is often necessary to temporarily "protect" the hydroxyl group by converting it into a less reactive functionality.[5] The choice of protecting group is a critical strategic decision in multi-step syntheses.[6]

A suitable protecting group must be:

-

Easily and selectively introduced.

-

Stable to the reaction conditions employed in subsequent steps.

-

Readily and selectively removed under mild conditions that do not affect other functional groups.[7]

Common protecting groups for hydroxyls include silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (Bn), p-methoxybenzyl (PMB)), and acetals (e.g., tetrahydropyranyl (THP)).[6][8] The selection of a specific protecting group depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole, DMF | TBAF, THF; or mild acid | Stable to base, mild acid |

| Benzyl Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to acid, base, and many redox reagents |

| Tetrahydropyranyl (THP) | DHP, p-TsOH (cat.), CH₂Cl₂ | Aqueous acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, and mild reducing agents |

This table summarizes common protecting groups for hydroxyls and their general conditions for introduction and cleavage.

The concept of "orthogonal protection" is a powerful strategy in complex syntheses, where multiple protecting groups are chosen such that each can be removed in any order without affecting the others.[9]

Experimental Protocol: Selective Protection of a Primary Hydroxyl Group

This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol, leveraging the steric hindrance of the TBDMS protecting group.

Materials:

-

Diol (containing both primary and secondary hydroxyl groups)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diol (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the selectively protected primary alcohol.

Causality: The greater steric accessibility of the primary hydroxyl group compared to the secondary hydroxyl group allows for the selective reaction with the bulky TBDMS-Cl.

Part 2: The Acrylate Group: A Tunable Electrophile for Covalent Modification

The acrylate group is an α,β-unsaturated carbonyl moiety that serves as a powerful Michael acceptor.[10] This electrophilicity is the cornerstone of its utility in drug development, particularly in the design of covalent inhibitors and bioconjugates.

The Michael Addition Reaction: Mechanism and Kinetics

The quintessential reaction of the acrylate group is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system.[10] This reaction is thermodynamically driven by the formation of a stable carbon-nucleophile σ-bond.[10]

The mechanism typically involves the attack of a nucleophile (e.g., a thiol from a cysteine residue in a protein) on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct.

The rate of the Michael addition is influenced by several factors:

-

The nature of the nucleophile: Soft nucleophiles, such as thiols and amines, are particularly effective Michael donors.

-

The electronic properties of the acrylate: Electron-withdrawing groups on the acrylate moiety can enhance its electrophilicity and increase the reaction rate.[11]

-

The reaction conditions: The reaction can be catalyzed by both acids and bases.

The kinetics of Michael addition can be conveniently monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the vinyl C=C stretch.[10][12]

Acrylates in Covalent Drug Design

The ability of acrylates to form stable covalent bonds with nucleophilic residues on target proteins, most notably cysteine, has been extensively exploited in the development of covalent inhibitors.[11] This strategy can offer several advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[11]

A prominent example is the use of an acrylamide moiety in second-generation epidermal growth factor receptor (EGFR) inhibitors like afatinib, which covalently target a cysteine residue in the ATP-binding site of the kinase.[11]

The design of a covalent inhibitor requires a delicate balance between reactivity and selectivity. The electrophilicity of the acrylate "warhead" must be finely tuned to ensure that it reacts specifically with the target residue while minimizing off-target reactions with other biological nucleophiles.[13]

Experimental Protocol: Kinetic Analysis of a Thiol-Acrylate Michael Addition

This protocol outlines a general method for studying the kinetics of a thiol-acrylate Michael addition reaction using real-time FTIR spectroscopy.[12]

Materials:

-

Acrylate-containing compound

-

Thiol-containing compound (e.g., N-acetyl-L-cysteine)

-

Phosphate-buffered saline (PBS), pH 7.4

-

FTIR spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

-

Prepare stock solutions of the acrylate and thiol compounds in PBS.

-

Equilibrate the ATR crystal of the FTIR spectrometer to the desired reaction temperature (e.g., 37 °C).

-

Acquire a background spectrum of the PBS buffer on the ATR crystal.

-

Initiate the reaction by mixing the acrylate and thiol solutions directly on the ATR crystal.

-

Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds) for a predetermined duration.

-

Monitor the reaction progress by observing the decrease in the absorbance of the characteristic acrylate vinyl peak (around 810 cm⁻¹).

-

Calculate the conversion of the acrylate group over time from the change in peak area.

-

Determine the reaction rate constant from the kinetic data.

Data Presentation:

| Time (min) | Acrylate Conversion (%) |

| 0 | 0 |

| 5 | 25 |

| 10 | 45 |

| 20 | 70 |

| 30 | 85 |

| 60 | 98 |

This table presents hypothetical data from a kinetic analysis of a thiol-acrylate Michael addition.

Part 3: The Interplay of Hydroxyl and Acrylate Groups in Advanced Applications

The combined presence of hydroxyl and acrylate functionalities in a molecule opens up a vast design space for creating advanced materials and therapeutics. This is particularly evident in the field of bioconjugation and the development of functional hydrogels.

"Click" Chemistry and Bioconjugation

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[14] Thiol-ene and thiol-yne reactions, which are variants of the Michael addition, are powerful click reactions for bioconjugation.[15][16] These reactions can be used to link polymers containing acrylate or alkyne groups with biomolecules possessing free thiol groups (e.g., from cysteine residues).[17][18] The presence of hydroxyl groups on the polymer backbone can enhance the water solubility and biocompatibility of the resulting bioconjugate.[15]

Hydrogels for Drug Delivery and Tissue Engineering

Hydrogels are cross-linked polymer networks that can absorb large amounts of water. Hydrogels formed via the reaction of acrylate-functionalized polymers with thiol-containing crosslinkers are widely used in biomedical applications.[16][19] The incorporation of hydroxyl groups into the polymer backbone can modulate the swelling properties, mechanical strength, and drug release kinetics of the hydrogel.[20]

Visualizing the Synergy: A Workflow for Hydrogel Synthesis

The following diagram illustrates a typical workflow for the synthesis of a functionalized hydrogel utilizing both hydroxyl and acrylate chemistry.

Caption: Workflow for the synthesis of a functional hydrogel.

Conclusion

The hydroxyl and acrylate groups, while possessing distinct chemical reactivities, offer a powerful and synergistic toolkit for the modern drug development professional. A deep understanding of their fundamental properties, coupled with strategic application of techniques such as protecting group chemistry and covalent modification, is essential for the rational design of novel therapeutics. The ability to control and manipulate the reactivity of these functional groups will continue to be a driving force in the innovation of next-generation medicines and biomaterials.

References

-

Vanommeslaeghe, K., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available at: [Link]

-

ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Available at: [Link]

-

GeeksforGeeks. (2025). Hydroxyl Group. Available at: [Link]

-

Vanommeslaeghe, K., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Semantic Scholar. Available at: [Link]

-

Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Available at: [Link]

-

Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Available at: [Link]

-

OpenOChem Learn. (n.d.). Structure and Reactivity of Alcohols. Available at: [Link]

-

Chemeducator. (2025). Understanding the Hydroxyl Functional Group: A Key Player in Organic Chemistry. Available at: [Link]

-

Fujita, M., et al. (2012). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate. Available at: [Link]

-

K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Available at: [Link]

-

Wikipedia. (n.d.). Hydroxy group. Available at: [Link]

-

Wikipedia. (n.d.). Protecting group. Available at: [Link]

-

Williams, S. R., et al. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]

-

Al-Hadiya, B. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. Available at: [Link]

-

Pavan, C., et al. (2021). Physico-Chemical Approaches to Investigate Surface Hydroxyls as Determinants of Molecular Initiating Events in Oxide Particle Toxicity. MDPI. Available at: [Link]

-

Zhang, C., et al. (2018). Kinetics Study of Michael Addition Reaction with Real-Time FTIR. ResearchGate. Available at: [Link]

-

IntechOpen. (2024). Chapter 13: Application of Click Chemistry in Hydrogels. Available at: [Link]

-

Macsen Labs. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Available at: [Link]

-

Fresco-Cala, B., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Drug metabolism. Available at: [Link]

-

ACS Publications. (2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. Available at: [Link]

-

ACS Publications. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega. Available at: [Link]

-

Ma, Z., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. RSC Publishing. Available at: [Link]

-

Zou, W., et al. (2021). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. Nature. Available at: [Link]

-

Li, Y., et al. (2015). Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles. PubMed Central. Available at: [Link]

-

Schwartz, P. A., et al. (2014). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. PubMed. Available at: [Link]

-

de Oliveira, R. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]

-

HSCprep. (2024). Chemical Tests for Hydroxyl Groups. Available at: [Link]

-

Aronoff, M. R., & Raines, R. T. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PubMed Central. Available at: [Link]

-

Han, W. (n.d.). Application of Thiol-Ene “Click” Chemistry to Preparation of Hyperbranched Polyurethane Acrylate Oligomers Containing Carboxyl Groups. Amanote Research. Available at: [Link]

-

Sangermano, M., et al. (2014). The Use of Click-Type Reactions in the Preparation of Thermosets. PubMed Central. Available at: [Link]

-

Arsic, B., et al. (2018). Intrinsic reactivity of N-α-acetyl-L-lysine with electrophilic covalent reactive groups. RSC Publishing. Available at: [Link]

-

Reis, A. V., et al. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? Semantic Scholar. Available at: [Link]

-

Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]

-

Anseth, K. S., et al. (2002). Mixed Mode Thiol−Acrylate Photopolymerizations for the Synthesis of PEG−Peptide Hydrogels. ResearchGate. Available at: [Link]

-

Reis, A. V., et al. (2009). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). ResearchGate. Available at: [Link]

-

Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. American Chemical Society. Available at: [Link]

-

Reis, A. V., et al. (2009). Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear? ResearchGate. Available at: [Link]

-

Reis, A. V., et al. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? PubMed. Available at: [Link]

-

Papagiannopoulos, A., et al. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. MDPI. Available at: [Link]

Sources

- 1. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 2. Hydroxyl Group - GeeksforGeeks [geeksforgeeks.org]

- 3. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. zmsilane.com [zmsilane.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Use of Click-Type Reactions in the Preparation of Thermosets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Commercial suppliers and purity grades of 6-Hydroxyhexyl acrylate

An In-depth Technical Guide to 6-Hydroxyhexyl Acrylate: Commercial Suppliers, Purity Grades, and Quality Control

Introduction to 6-Hydroxyhexyl Acrylate

6-Hydroxyhexyl acrylate (HHA), with CAS Number 10095-14-4, is a bifunctional monomer prized for its unique molecular structure. It incorporates a reactive acrylate group, which is susceptible to free-radical polymerization, and a terminal hydroxyl (-OH) group.[1] This hydroxyl group provides a site for secondary reactions, enhances adhesion to various substrates, and improves the flexibility of the resulting polymers.[1] These characteristics make HHA a valuable component in the synthesis of a wide range of materials, from industrial coatings and adhesives to advanced biomedical devices.[1] Its applications span high-performance UV-curable formulations, acrylic resins, and biocompatible hydrogels for drug delivery and tissue engineering.[1]

Commercial Availability and Purity Grades

The selection of a suitable grade of 6-Hydroxyhexyl acrylate is a critical decision that directly impacts experimental reproducibility, product performance, and, in the case of biomedical applications, safety and regulatory compliance. The monomer is available from various chemical suppliers in grades that can be broadly categorized as Technical Grade and High Purity Grade.

Table 1: Representative Commercial Suppliers and Purity Grades of 6-Hydroxyhexyl Acrylate

| Supplier/Distributor Platform | Representative Purity Grade | Key Characteristics & Typical Use Case |

| Shaanxi Dideu New Materials Co. Ltd. | 99%[2] | High purity grade suitable for applications requiring stringent control over polymer properties and for research and development. |

| ChemicalBook / LookChem Aggregators | 97% - 99%[3][4] | Lists various suppliers offering a range of purities. Grades in this range are often used for polymer synthesis, coatings, and adhesives. |

| TCI Chemicals (for related Methacrylate) | >95.0% (GC) | Example of a standard research grade for a related monomer. Often sufficient for initial R&D, formulation screening, and applications where minor impurities are not critical. |

It is imperative for researchers to obtain and scrutinize the supplier's Certificate of Analysis (CoA) for a specific lot. A CoA provides crucial data beyond the headline purity percentage, including the analytical method used (e.g., Gas Chromatography), measured water content, and the concentration of added polymerization inhibitor.[5]

The Critical Role of Purity in Application Performance

The specified purity of a monomer like HHA is not merely an indicator of its concentration but is inversely related to the level of impurities that can profoundly influence its behavior and the properties of the final material.

Common Impurity Profile

Impurities in commercial HHA typically originate from its synthesis route or degradation during storage. The common synthesis involves the esterification of acrylic acid with 1,6-hexanediol.[1] This process can lead to several key impurities:

-

Unreacted Starting Materials: Residual 1,6-hexanediol and acrylic acid.

-

Process Byproducts: The most significant byproduct is 1,6-hexanediol diacrylate (HDDA) , formed when both hydroxyl groups of 1,6-hexanediol react with acrylic acid.

-

Inhibitors: To prevent spontaneous polymerization during transport and storage, a stabilizer, such as Monomethyl Ether Hydroquinone (MEHQ), is added. The type and concentration of this inhibitor are critical parameters.

-

Oligomers: Small polymer chains can form during manufacturing or storage.

-

Ionic Impurities: Trace ions can remain from catalysts or processing steps and may impact the electrical properties of the final polymer.[6]

Causality: How Impurities Dictate Performance

-

Impact of Diacrylate Cross-linkers: The presence of 1,6-hexanediol diacrylate (HDDA) is often the most critical impurity. As a difunctional monomer, HDDA acts as a cross-linking agent during polymerization. Uncontrolled levels of this impurity can lead to the premature formation of gels, significantly increase the viscosity of the polymer, and alter mechanical properties such as tensile strength and impact resistance.[7] For applications requiring linear polymers or controlled network architectures, even small amounts of diacrylate can be detrimental.

-